
(3-Oxocyclopentyl)methyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Oxocyclopentyl)methyl 4-methylbenzenesulfonate is an organic compound that features a cyclopentanone ring attached to a methyl group, which is further linked to a 4-methylbenzenesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxocyclopentyl)methyl 4-methylbenzenesulfonate typically involves the reaction of 3-oxocyclopentylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3-Oxocyclopentylmethanol+4-Methylbenzenesulfonyl chlorideBase(3-Oxocyclopentyl)methyl 4-methylbenzenesulfonate+HCl
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3-Oxocyclopentyl)methyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfonic acids or other oxidized products.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzenesulfonate derivatives.
Aplicaciones Científicas De Investigación
(3-Oxocyclopentyl)methyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Oxocyclopentyl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The ketone group can participate in redox reactions, altering the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopentyl 4-methylbenzenesulfonate
- 4-Methylbenzenesulfonic acid
- 4-Methylbenzenesulfonyl chloride
Uniqueness
(3-Oxocyclopentyl)methyl 4-methylbenzenesulfonate is unique due to the presence of both a cyclopentanone ring and a sulfonate group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler sulfonate compounds.
Propiedades
Número CAS |
64646-10-2 |
|---|---|
Fórmula molecular |
C13H16O4S |
Peso molecular |
268.33 g/mol |
Nombre IUPAC |
(3-oxocyclopentyl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H16O4S/c1-10-2-6-13(7-3-10)18(15,16)17-9-11-4-5-12(14)8-11/h2-3,6-7,11H,4-5,8-9H2,1H3 |
Clave InChI |
STRFEPSTRRMJEI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B13981741.png)
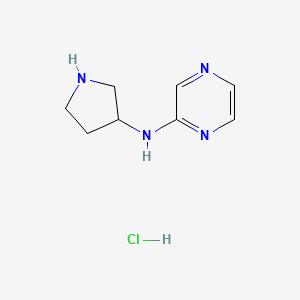
![6-Phenoxybenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13981750.png)

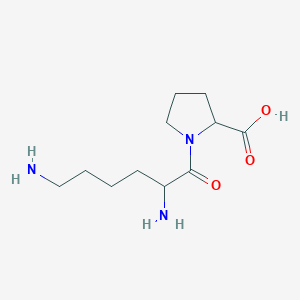
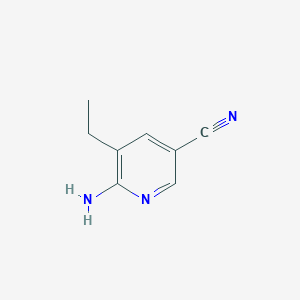
![2-[4-(Cyclopentyloxy)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B13981771.png)
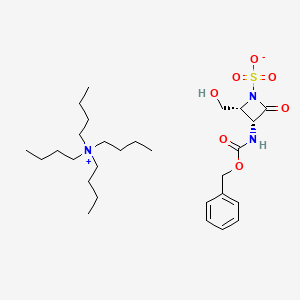
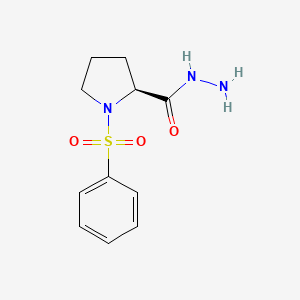
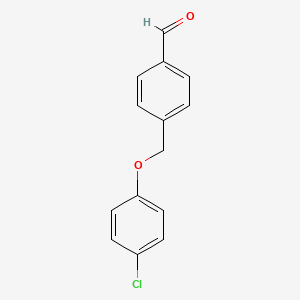
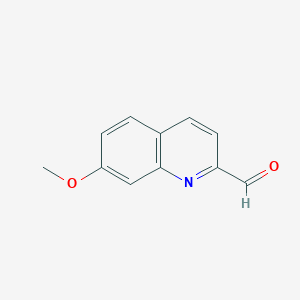
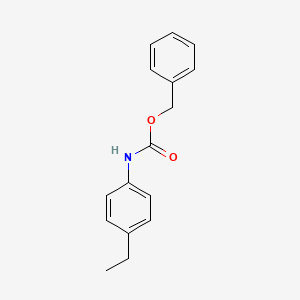
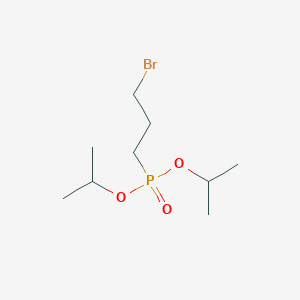
![2-Bromo-6-[(tetrahydro-2-furanyl)methoxy]pyridine](/img/structure/B13981817.png)
